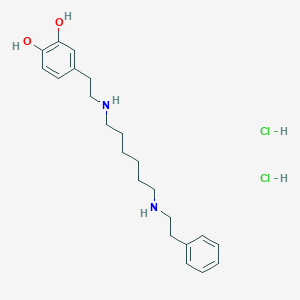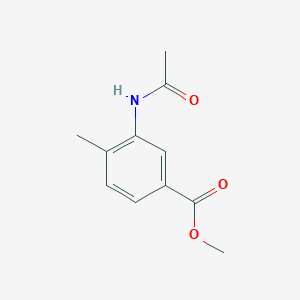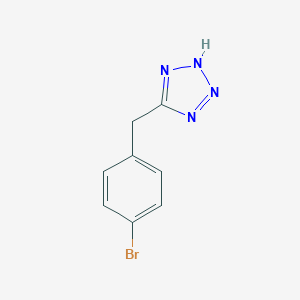![molecular formula C9H17NO B138548 (1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol CAS No. 156366-41-5](/img/structure/B138548.png)
(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol, also known as (R,R)-2-Azabicyclo[3.3.0]oct-5-ene-2-ethanol or ABOE, is a bicyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. ABOE is a chiral compound, meaning it has two enantiomers, (1R,5R)-ABOE and (1S,5S)-ABOE, which have different physical and chemical properties. In
Scientific Research Applications
(1R,5R)-ABOE has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to be a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), which is involved in several physiological processes, including learning and memory, attention, and addiction. (1R,5R)-ABOE has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The α4β2 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine or other agonists. (1R,5R)-ABOE binds to the α4β2 nAChR with high affinity and selectivity, leading to the activation of the receptor and the influx of cations such as calcium and sodium into the cell. This activation has been shown to enhance neurotransmitter release, improve cognitive function, and protect against neurotoxicity.
Biochemical And Physiological Effects
In addition to its effects on the α4β2 nAChR, (1R,5R)-ABOE has been shown to have other biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters, leading to enhanced reward and reinforcement. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1R,5R)-ABOE in lab experiments is its high selectivity and potency for the α4β2 nAChR. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using (1R,5R)-ABOE is its relatively short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are several potential future directions for research on (1R,5R)-ABOE. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of the α4β2 nAChR in addiction and other behaviors. Additionally, there is potential for the development of new analogs of (1R,5R)-ABOE with improved pharmacological properties.
Synthesis Methods
There are several methods for synthesizing (1R,5R)-ABOE, including the reduction of (1R,5R)-2-azabicyclo[3.3.0]oct-5-ene-2-carboxylic acid, the reduction of (1R,5R)-2-azabicyclo[3.3.0]oct-5-ene-2-carbaldehyde, and the reductive amination of 2-cyclohexenone with (1R,5R)-2-azabicyclo[3.3.0]octan-5-amine. The most commonly used method is the reduction of (1R,5R)-2-azabicyclo[3.3.0]oct-5-ene-2-carboxylic acid using sodium borohydride or lithium aluminum hydride as the reducing agent.
properties
CAS RN |
156366-41-5 |
|---|---|
Product Name |
(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]ethanol |
InChI |
InChI=1S/C9H17NO/c11-7-6-10-5-4-8-2-1-3-9(8)10/h8-9,11H,1-7H2/t8-,9-/m1/s1 |
InChI Key |
XPVLUCHJPPVGCU-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@@H]2CCN([C@@H]2C1)CCO |
SMILES |
C1CC2CCN(C2C1)CCO |
Canonical SMILES |
C1CC2CCN(C2C1)CCO |
synonyms |
Cyclopenta[b]pyrrole-1(2H)-ethanol, hexahydro-, (3aR,6aR)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)

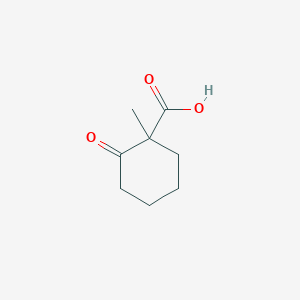
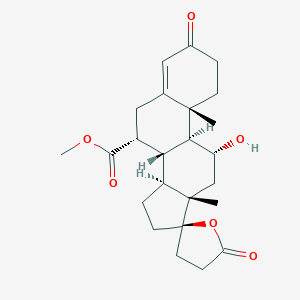

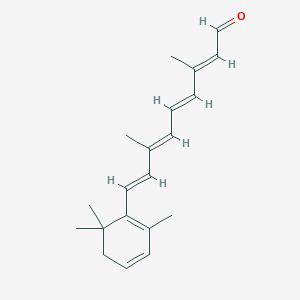
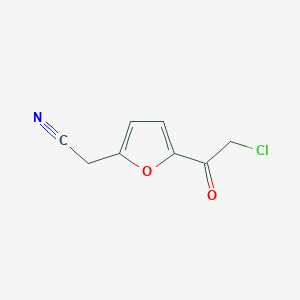

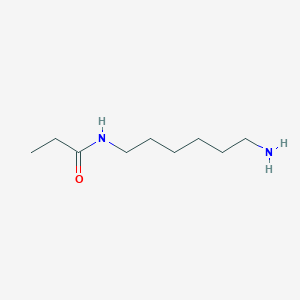
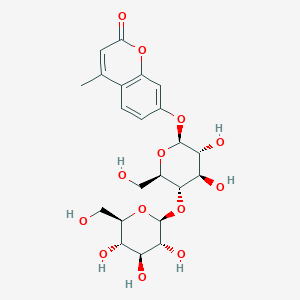
![2-Methyl-3,4-dihydrocyclopenta[c]pyridine](/img/structure/B138494.png)
